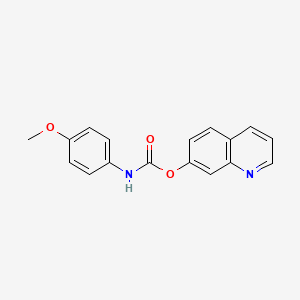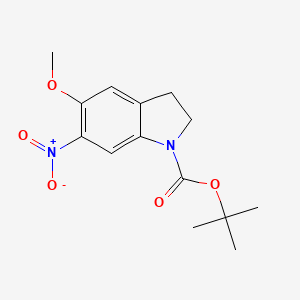![molecular formula C22H36O3 B15063173 Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- is an organic compound with the molecular formula C21H34O3 It is a derivative of tetradecanal, a fatty aldehyde, and contains a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- typically involves the reaction of tetradecanal with 4-methoxybenzyl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of stainless steel reactors and precise control of reaction conditions such as temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism pathways or interacting with membrane-bound receptors. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristaldehyde (Tetradecanal): A fatty aldehyde with a similar structure but lacking the methoxyphenyl group.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the long alkyl chain.
Uniqueness
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- is unique due to the combination of a long alkyl chain and a methoxyphenyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H36O3 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(3R)-3-[(4-methoxyphenyl)methoxy]tetradecanal |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-22(17-18-23)25-19-20-13-15-21(24-2)16-14-20/h13-16,18,22H,3-12,17,19H2,1-2H3/t22-/m1/s1 |
Clé InChI |
JTABJKCSQWUUSY-JOCHJYFZSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC=O)OCC1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCCCCCCCC(CC=O)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


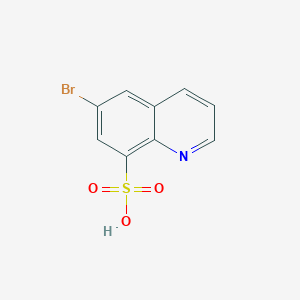
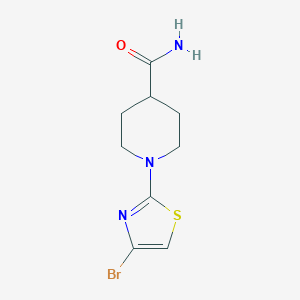
![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
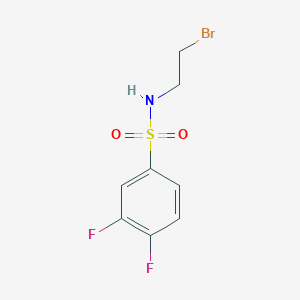
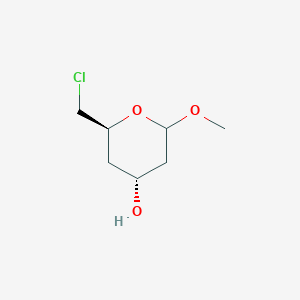
![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
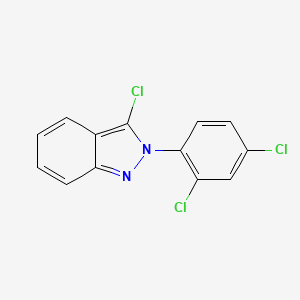
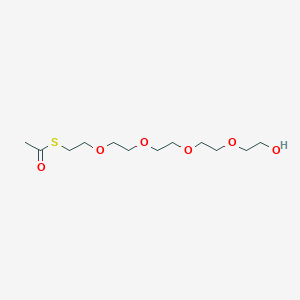
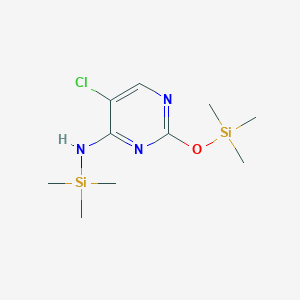
![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)
